3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide
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Overview
Description
3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyanocyclobutyl group: This step involves the reaction of cyclobutanone with a cyanide source under basic conditions to form the cyanocyclobutyl intermediate.
Amidation: The final step involves the coupling of the brominated intermediate with the cyanocyclobutyl intermediate in the presence of a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanocyclobutyl group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or other reduced derivatives.
Scientific Research Applications
3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(5-chloro-2-hydroxyphenyl)benzenesulfonamide: Another brominated benzamide derivative with different substituents.
N-(1-cyanocyclobutyl)-N-methyl-3-(5-phenyl-1H-pyrrol-2-yl)propanamide: A compound with a similar cyanocyclobutyl group but different aromatic substituents.
Uniqueness
3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-(1-cyanocyclobutyl)-N,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-6-11(8-12(15)7-10)13(18)17(2)14(9-16)4-3-5-14/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMXTIBYKHGDMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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